![molecular formula C19H22N4O5 B1400361 Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate CAS No. 1260817-88-6](/img/structure/B1400361.png)
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Overview
Description
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a chemical compound used as an intermediate in the synthesis of pharmaceuticals .
Synthesis Analysis
This compound is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and is obtained via a multiple synthesis route . It is also used in the preparation of Dabigatran, a medication used to treat and prevent blood clots .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The benzene ring in the compound is twisted by 63.29 (15)° with respect to the pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.303, a density of 1.3±0.1 g/cm3, a boiling point of 443.1±45.0 °C at 760 mmHg, and a melting point of 106 °C .Scientific Research Applications
Anti-Gastric Cancer Activity
This compound has been synthesized and evaluated for its potential as an anti-cancer agent, particularly against gastric cancer. Studies have shown that it exhibits inhibitory effects on human gastric cancer cell lines . The compound’s efficacy in this area could lead to the development of new therapeutic agents for treating gastric cancer.
Crystallography Studies
The crystal structure of this compound has been determined using single-crystal X-ray crystallography . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for the design of drugs with specific biological activities.
Synthesis of Heterocyclic Compounds
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate serves as a starting material for the synthesis of new heterocyclic compounds . These compounds are a key focus in pharmaceutical research due to their presence in many drugs and their diverse therapeutic properties.
Inhibitor of Thrombin
The compound is an impurity of Dabigatran, a direct thrombin inhibitor used as an antithrombotic . Understanding its structure and properties can help in the quality control and safety assessment of the drug.
Molecular Weight Determination
The molecular weight of this compound is a critical parameter in medicinal chemistry. It has been recorded as 342.4 g/mol, which is important for calculating doses and understanding pharmacokinetics .
Safety and Handling
Safety data sheets provide information on the safe handling and potential hazards of the compound. It has been classified with warning pictograms and hazard statements such as H302 (harmful if swallowed) and H315 (causes skin irritation), which are important for laboratory safety protocols .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been studied for their anti-cancer activity .
Mode of Action
It’s known that the compound forms hydrogen bonds and c—h…π interactions in the crystal structure , which could potentially influence its interaction with biological targets.
Biochemical Pathways
It’s known that the compound has been designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material , which could suggest potential involvement in nitric oxide-related pathways.
Result of Action
The compound has been studied for its in vitro anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . .
Action Environment
It’s known that the compound forms slabs parallel to the ac plane in the crystal structure , which could potentially influence its stability under different environmental conditions.
properties
IUPAC Name |
ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXHIELHMGBXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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